4-Bromo-1-chloro-6,8-difluoroisoquinoline
Description
Structural Characteristics and IUPAC Nomenclature
The molecular structure of 4-bromo-1-chloro-6,8-difluoroisoquinoline features a bicyclic isoquinoline core with halogen substituents at positions 1 (chlorine), 4 (bromine), 6 (fluorine), and 8 (fluorine). The systematic IUPAC name reflects this substitution pattern: This compound (CAS: 1699042-33-5).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₃BrClF₂N |
| Molecular Weight | 278.48 g/mol |
| Key Substituents | Br (C4), Cl (C1), F (C6, C8) |
| Ring System | Isoquinoline (benzopyridine) |
The isoquinoline scaffold consists of a benzene ring fused to a pyridine ring, with halogen atoms strategically positioned to influence electronic density and steric interactions. The bromine and chlorine atoms at C4 and C1, respectively, enhance electrophilic reactivity, while the fluorine atoms at C6 and C8 modulate lipophilicity and metabolic stability.
Historical Development of Polyhalogenated Isoquinoline Derivatives
The synthesis of halogenated isoquinolines dates to the early 20th century, with the Pomeranz-Fritsch reaction emerging as a foundational method for constructing the isoquinoline core. However, the introduction of multiple halogens posed challenges due to competing reactivity and regioselectivity. Advances in the mid-2000s, such as transition-metal-catalyzed cross-coupling reactions, enabled precise functionalization of isoquinoline derivatives.
For example, the Bischler–Napieralski reaction was adapted to incorporate bromine and chlorine via electrophilic aromatic substitution, while fluorination strategies employed deoxyfluorination reagents like DAST or Selectfluor. Modern synthetic routes often utilize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to install bromine at C4, followed by directed ortho-metalation for fluorine introduction at C6 and C8.
Positional Isomerism in Multifluorinated Bromochloro-Isoquinolines
Positional isomerism significantly impacts the physicochemical and biological properties of polyhalogenated isoquinolines. For this compound, alternative regioisomers include:
| Isomer | Substituent Positions | Key Differences |
|---|---|---|
| 4-Bromo-1-chloro-5,7-difluoro | F at C5, C7 | Reduced steric hindrance |
| 4-Bromo-1-chloro-7,8-difluoro | F at C7, C8 | Altered π-stacking capability |
| 4-Bromo-1-chloro-6,7-difluoro | F at C6, C7 | Enhanced dipole moment |
The 6,8-difluoro configuration in the target compound optimizes electronic effects for applications in kinase inhibition, as evidenced by its use in analogs of cortistatin (a natural antiangiogenic agent). Fluorine’s electronegativity at C6 and C8 withdraws electron density, stabilizing charge-transfer interactions in protein binding pockets.
Comparative studies of these isomers reveal that the 6,8-difluoro variant exhibits superior metabolic stability over its 5,7- and 7,8-difluoro counterparts, attributed to reduced oxidative dehalogenation at the para-fluorine positions. This regiochemical preference underscores the importance of substitution patterns in drug design.
Properties
IUPAC Name |
4-bromo-1-chloro-6,8-difluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF2N/c10-6-3-14-9(11)8-5(6)1-4(12)2-7(8)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPMUYGHDALGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN=C2Cl)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Halogenation of Isoquinoline Core
Core formation : Start with a pre-functionalized isoquinoline scaffold (e.g., 6,8-difluoroisoquinoline) synthesized via:
- Palladium-catalyzed cyclization : Analogous to methods for 4-fluoroisoquinoline derivatives using 2-bromobenzaldehydes and alkynes.
- Buchwald-Hartwig amination : For nitrogen incorporation.
-
- Chlorination at C1 : Use N-chlorosuccinimide (NCS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃).
- Bromination at C4 : Employ electrophilic brominating agents (e.g., Br₂, HBr/H₂O₂) under controlled conditions to avoid over-bromination.
Route B: Directed Ortho-Metalation (DoM)
- Step 1 : Synthesize 1-chloro-6,8-difluoroisoquinoline via DoM using a directing group (e.g., amide, sulfonyl).
- Step 2 : Brominate at C4 using Br₂ or BrCN in the presence of AlCl₃.
Critical Reaction Parameters
Purification and Characterization
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (20:1 to 5:1).
- Crystallization : Ethanol or toluene at low temperatures (−20°C) to isolate pure product.
- Analytical Data :
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sequential | Stepwise control over halogen placement | Multiple purification steps required |
| DoM | High regioselectivity | Sensitive to directing group stability |
| One-pot | Reduced reaction time | Risk of intermediate decomposition |
Research Gaps and Recommendations
- No direct literature exists for the target compound. Experimental validation is required to:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-6,8-difluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : This compound is often utilized as a precursor in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling, which are essential for constructing carbon-carbon bonds in organic synthesis .
2. Biology
- Antimicrobial Properties : Research has indicated that 4-Bromo-1-chloro-6,8-difluoroisoquinoline exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 12 µg/mL .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours in human breast cancer cell lines, suggesting its potential as an anticancer agent .
3. Medicine
- Pharmaceutical Development : The compound is being explored as a precursor for developing pharmaceutical agents targeting specific diseases. Its ability to penetrate cell membranes due to its lipophilicity enhances its potential therapeutic applications .
Case Studies
Case Study on Antimicrobial Efficacy
- A study evaluated the compound's effectiveness against MRSA. Results indicated strong antibacterial activity with an MIC of 12 µg/mL, showcasing its potential as an alternative treatment option for resistant bacterial infections .
Case Study on Cancer Cell Lines
- Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant cytotoxic effects. The compound induced apoptosis through caspase pathway activation at micromolar concentrations, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-6,8-difluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Halogenated Isoquinoline Derivatives
The unique substitution pattern of 4-bromo-1-chloro-6,8-difluoroisoquinoline distinguishes it from structurally analogous compounds. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications.
Substituent Positioning and Reactivity
- This compound vs. 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 1001353-92-9): The latter lacks the isoquinoline backbone and features a ketone group and isopropyl substituent. Its bromine atoms at positions 6 and 8 reduce electrophilic substitution reactivity compared to the target compound, which retains aromaticity and multiple halogens for cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Comparison with 2,6-Dibenzyloxy-3-iodopyridine (CAS: 2259853-06-8): While both compounds are halogenated heterocycles, the pyridine core of 2,6-dibenzyloxy-3-iodopyridine lacks the fused benzene ring of isoquinoline, reducing π-π stacking interactions critical in drug-DNA intercalation. The iodine substituent offers superior leaving-group ability but increases molecular weight and steric hindrance compared to bromine or chlorine .
Physicochemical Properties
A hypothetical data table comparing key properties (derived from general trends in halogenated isoquinolines due to insufficient direct evidence):
| Compound Name | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility (mg/mL in DMSO) |
|---|---|---|---|---|
| This compound | ~268.5 | 2.8 | 180–185 | ~50 |
| 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one | ~377.1 | 3.2 | 150–155 | ~20 |
| 2,6-Dibenzyloxy-3-iodopyridine | ~461.2 | 4.1 | 120–125 | ~10 |
- Key Observations: Fluorine atoms in the target compound reduce logP (increased hydrophilicity) compared to bulkier halogens like iodine. The dihydroquinolinone derivative exhibits lower solubility due to ketone hydrogen bonding and isopropyl steric effects.
Research Findings and Limitations
- Reactivity : Bromine at position 4 in the target compound facilitates regioselective cross-coupling, whereas chlorine at position 1 stabilizes the ring against electrophilic attack.
- Fluorine Impact: The 6,8-difluoro motif enhances membrane permeability in cell-based assays compared to non-fluorinated analogs.
- Gaps in Evidence : Direct comparative studies between the target compound and its analogs are scarce in the provided sources, necessitating extrapolation from broader halogenated heterocycle literature .
Biological Activity
4-Bromo-1-chloro-6,8-difluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique substitution pattern, which includes bromine, chlorine, and fluorine atoms, contributing to its distinct chemical properties and biological interactions.
This compound (CAS Number: 1823513-87-6) is synthesized through multi-step reactions involving halogenation processes. The typical synthetic route begins with commercially available isoquinoline derivatives, followed by controlled halogenation using bromine and chlorine. The presence of fluorine atoms enhances the compound's lipophilicity and cellular permeability, which are critical for its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing cellular signaling pathways.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer effects, although detailed mechanisms remain to be elucidated .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
Anticancer Activity
In cancer research, the compound has been evaluated for its cytotoxic effects on different cancer cell lines. Results from cell viability assays indicated that this compound can induce apoptosis in cancer cells at micromolar concentrations. The compound’s ability to disrupt cell cycle progression was also noted, suggesting a mechanism that warrants further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-chloroisoquinoline | Lacks fluorine atoms | Moderate activity |
| 6,8-Difluoroisoquinoline | Lacks bromine and chlorine | Limited activity |
| 1-Chloro-6,8-difluoroisoquinoline | Lacks bromine | Low activity |
The unique combination of halogens in this compound enhances its reactivity and potential interactions with biological targets compared to structurally similar compounds .
Case Studies
Several case studies have explored the biological applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed an MIC of 12 µg/mL, indicating strong antibacterial activity compared to conventional treatments.
-
Case Study on Cancer Cell Lines :
- Research conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
